

# **Application Notes and Protocols for CRISPR Delivery using 306-O12B Lipid Nanoparticles**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 306-O12B  |           |
| Cat. No.:            | B10829778 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented potential for therapeutic applications. However, the safe and efficient in vivo delivery of CRISPR components remains a significant hurdle. Lipid nanoparticles (LNPs) have gained prominence as a non-viral vector for nucleic acid delivery, owing to their low immunogenicity and versatility. This document provides detailed application notes and protocols for the use of the novel ionizable cationic lipidoid, **306-O12B**, in formulating LNPs for the effective delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome editing, with a primary focus on livertargeted applications.

The **306-O12B** lipidoid is a tail-branched, bioreducible lipid that has demonstrated superior efficacy in mediating liver-specific in vivo genome editing compared to the gold-standard MC-3 LNP.[1][2][3] Formulations incorporating **306-O12B** have been shown to achieve significant gene knockdown with a favorable safety profile, making it a promising vehicle for CRISPR-based therapeutics.[2][4]



# Principle of 306-O12B LNP-Mediated CRISPR Delivery

Lipid nanoparticles formulated with the ionizable cationic lipid **306-O12B** encapsulate and protect the negatively charged Cas9 mRNA and sgRNA cargo.[5] The LNP formulation also includes helper lipids such as cholesterol, a phospholipid (like DSPC or DOPC), and a PEGylated lipid to ensure stability, proper formulation, and controlled particle size.[6][7]

Upon intravenous administration, these LNPs circulate and are primarily taken up by hepatocytes in the liver through endocytosis.[5][8] The acidic environment of the endosome protonates the ionizable amine of **306-O12B**, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the Cas9 mRNA and sgRNA into the cytoplasm.[5][9] The Cas9 mRNA is then translated into the Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform targeted gene editing.[5]

### **Quantitative Data Summary**

The following tables summarize the in vivo efficacy of **306-O12B** LNPs for CRISPR-mediated editing of the Angptl3 gene in wild-type C57BL/6 mice.

Table 1: In Vivo Genome Editing Efficiency and Protein Knockdown

| LNP Formulation | Total RNA Dose<br>(mg/kg) | Median Indel<br>Frequency (%) in<br>Liver | Serum ANGPTL3 Protein Reduction (%) |
|-----------------|---------------------------|-------------------------------------------|-------------------------------------|
| 306-O12B LNP    | 3.0                       | 38.5                                      | 65.2                                |
| MC-3 LNP        | 3.0                       | 14.6                                      | 25.0                                |

Data from Qiu, M., et al. (2021).[2][8]

Table 2: Effect on Serum Lipid Levels



| LNP Formulation | Total RNA Dose<br>(mg/kg) | LDL-C Reduction<br>(%) | Triglyceride (TG)<br>Reduction (%) |
|-----------------|---------------------------|------------------------|------------------------------------|
| 306-O12B LNP    | 3.0                       | 56.8                   | 29.4                               |
| MC-3 LNP        | 3.0                       | 15.7                   | 16.3                               |

Data from Qiu, M., et al. (2021).[2][8]

Table 3: Long-Term Durability of **306-O12B** LNP-Mediated Editing (Day 100)

| Total RNA Dose<br>(mg/kg) | Serum ANGPTL3 Reduction (%) | LDL-C Reduction<br>(%) | TG Reduction (%) |
|---------------------------|-----------------------------|------------------------|------------------|
| 1.0                       | N/A                         | N/A                    | N/A              |
| 2.0                       | N/A                         | N/A                    | N/A              |
| 3.0                       | 60.0                        | 48.1                   | 28.6             |

Data from Qiu, M., et al. (2021).[10]

## **Experimental Protocols**

## Protocol 1: Preparation of 306-O12B LNPs for CRISPR Delivery

This protocol details the formulation of **306-O12B** LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.

#### Materials:

- 306-O12B (ionizable lipid)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)



- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG)
- Cas9 mRNA
- sgRNA targeting the gene of interest
- Ethanol, 200 proof
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
- Dynamic light scattering (DLS) instrument for size and polydispersity measurement
- Ribogreen assay for RNA quantification

#### Procedure:

- Lipid Stock Preparation:
  - Prepare a stock solution of the lipid mixture in ethanol. The optimal molar ratio of [306-012B]:[Cholesterol]:[DOPC]:[DMG-PEG] is:[38.5]:[6]:[1.5].[7]
- RNA Solution Preparation:
  - Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0). A mass ratio of 1:1.2 for Cas9 mRNA to sgRNA has been shown to be effective.[10]
- LNP Formulation:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid solution in ethanol into one syringe and the RNA solution in citrate buffer into another syringe.



- The optimal weight ratio of 306-O12B lipid to total RNA is 7.5:1.[7]
- Pump the two solutions through the microfluidic mixer at a specified flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
- The rapid mixing will induce the self-assembly of the LNPs, encapsulating the RNA cargo.
- Purification and Buffer Exchange:
  - Collect the formulated LNPs.
  - Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa
     MWCO dialysis cassette to remove ethanol and unencapsulated RNA. Alternatively, use a
     TFF system for larger scale preparations.
- Characterization:
  - Measure the particle size (Z-average diameter) and polydispersity index (PDI) using DLS.
     Expect an average size of around 110 nm.[10]
  - Determine the RNA encapsulation efficiency using a Ribogreen assay with and without a lysing agent (e.g., 2% Triton X-100).
  - Calculate the final RNA concentration.
- Storage:
  - Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: In Vivo Administration of 306-O12B LNPs in Mice

This protocol describes the systemic administration of **306-O12B** LNPs to mice for liver-targeted gene editing.

#### Materials:

306-O12B LNPs encapsulating Cas9 mRNA and sgRNA



- Wild-type C57BL/6 mice (or other appropriate strain)
- Sterile PBS, pH 7.4
- Insulin syringes (or other appropriate syringes for intravenous injection)

#### Procedure:

- Animal Handling:
  - All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
- Dose Preparation:
  - Thaw the **306-O12B** LNP solution on ice.
  - Dilute the LNPs to the desired final concentration with sterile PBS. Doses ranging from 1.0
     to 3.0 mg/kg of total RNA have been shown to be effective.[10]
- Administration:
  - Administer the diluted LNP solution to the mice via a single intravenous injection (e.g., tail vein or retro-orbital).
- Monitoring:
  - Monitor the animals for any adverse effects post-injection.
- Sample Collection and Analysis:
  - At desired time points (e.g., 7 days or 100 days post-injection), collect blood samples for serum analysis (e.g., ANGPTL3 protein levels, LDL-C, triglycerides).[2][10]
  - Euthanize the mice and harvest the liver and other organs for genomic DNA extraction and off-target analysis.



## Protocol 3: Quantification of In Vivo Genome Editing Efficiency

This protocol outlines the general steps for assessing the on-target editing efficiency in liver tissue.

#### Materials:

- Genomic DNA extraction kit
- PCR primers flanking the target genomic locus
- High-fidelity DNA polymerase
- Next-generation sequencing (NGS) platform
- Alternatively: Surveyor nuclease, T7 Endonuclease I, or Sanger sequencing followed by TIDE/ICE analysis.

#### Procedure:

- Genomic DNA Extraction:
  - Extract genomic DNA from the harvested liver tissue using a commercial kit according to the manufacturer's instructions.
- PCR Amplification:
  - Amplify the target genomic region using PCR with high-fidelity polymerase.
- Quantification of Indels:
  - Next-Generation Sequencing (NGS): This is the gold standard for quantifying editing efficiency. Sequence the PCR amplicons and analyze the data to determine the percentage of reads with insertions or deletions (indels) at the target site.
  - Surveyor Assay / T7EI Assay: This method involves denaturing and re-annealing the PCR products to form heteroduplexes where mismatches occur. These mismatches are then



- cleaved by a mismatch-specific endonuclease (Surveyor nuclease or T7EI). The cleavage products can be visualized and quantified by gel electrophoresis.
- Sanger Sequencing with TIDE/ICE Analysis: Sequence the PCR amplicons using Sanger sequencing. The resulting chromatograms can be analyzed using online tools like Tracking of Indels by Decomposition (TIDE) or Inference of CRISPR Edits (ICE) to estimate the indel frequency.

### **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for **306-O12B** LNP-mediated CRISPR delivery.





Click to download full resolution via product page

Caption: Cellular mechanism of 306-O12B LNP-mediated CRISPR delivery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glenresearch.com [glenresearch.com]
- 2. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific US [thermofisher.com]
- 3. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticle Assisted mRNA Delivery for Potent Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo CRISPR editing with no detectable genome-wide off-target mutations PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Delivery of CRISPR/dCas9 Systems for Epigenetic Editing into Solid Tumors
   Using Lipid Nanoparticles Encapsulating RNA | Springer Nature Experiments
   [experiments.springernature.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR Delivery using 306-O12B Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829778#how-to-use-306-o12b-for-crispr-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com